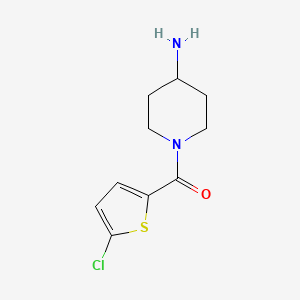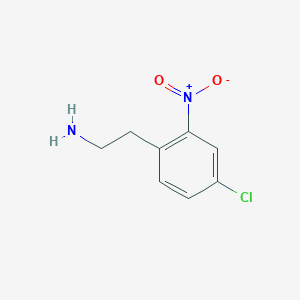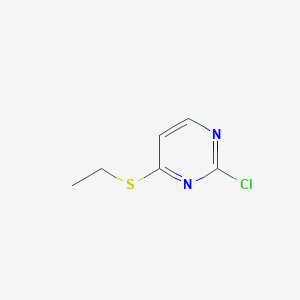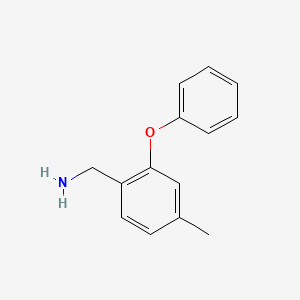![molecular formula C8H7ClN2O B1428173 (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol CAS No. 1346446-99-8](/img/structure/B1428173.png)
(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
Übersicht
Beschreibung
“(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” is a chemical compound with the empirical formula C8H7ClN2O . It is a part of the Halogenated Heterocycles and Heterocyclic Building Blocks .
Molecular Structure Analysis
The molecular structure of “(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” can be represented by the SMILES string OCc1nc2[nH]ccc2cc1Cl . This string is a form of notation that encodes the molecular structure in a line of text.
Physical And Chemical Properties Analysis
“(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” is a solid compound . Its molecular weight is 182.61 . The InChI key, which is a unique identifier for chemical substances, for this compound is ISMNLDDZXUQNSN-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Hydrogen Production from Methanol
Methanol, a liquid hydrogen carrier, can produce high purity hydrogen, highlighting recent research efforts in methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. Copper-based catalysts are highlighted for their activity and selectivity towards CO2 production over CO, with advancements in catalyst development and reactor technology being key to improving hydrogen production efficiencies from methanol (G. García, E. Arriola, Wei-hsin Chen, M. D. de Luna, 2021).
Methanol in Environmental Applications
Methanol serves as a chemical marker for assessing solid insulation condition in power transformers, illustrating its utility in monitoring cellulosic insulation degradation. This application underscores methanol's role beyond fuel or solvent, extending to environmental monitoring and equipment maintenance (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, Brigitte Morin, 2019).
Methanol Oxidation for Energy Applications
Methanol's oxidation pathways are crucial for its application as a liquid fuel in fuel cells, requiring a deep understanding for the design of improved catalysts. Research into the activation energies for methanol oxidation on platinum in acidic and alkaline electrolytes offers insights into the complex processes involved, potentially leading to the development of more efficient fuel cell technologies (Jamie L. Cohen, David J. Volpe, H. Abruña, 2007).
Methanol to Olefins Conversion
Methanol conversion to olefins, particularly propylene, is a value-added process critical for petrochemical production. Research focusing on catalysts, such as SAPO-34 and ZSM-5, and their modifications highlights the potential for methanol to serve as a feedstock for producing essential chemicals, addressing the increasing demand for propylene (M. Ali, Shakeel Ahmed, N. Al-Baghli, Zuhair Malaibari, A. Abutaleb, A. Yousef, 2019).
Methanol in Automotive Fuels
The use of methanol as an alternative fuel for internal combustion engines has been explored, with studies reviewing its properties for spark ignition engines. Methanol can offer cleaner combustion and more efficient performance compared to traditional fuels, although it presents challenges such as higher emissions of aldehydes. Research into methanol-gasoline blends and the potential for methanol to be used in automotive applications continues to be a relevant topic (A. Kowalewicz, 1993).
Safety And Hazards
“(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s important to handle this compound with appropriate safety measures.
Eigenschaften
IUPAC Name |
(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMNLDDZXUQNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)



![[2-(Cyclohexyloxy)-4-methylphenyl]methanamine](/img/structure/B1428100.png)

![7-Methyl-2-azaspiro[4.5]decane](/img/structure/B1428103.png)

![2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1428105.png)

![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)
![3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B1428111.png)
